Beta-defensin 1 -

Beta-defensin 1

Catalog Number: EVT-246953
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin 1 is a member of the defensin family, which consists of small, cationic peptides known for their antimicrobial properties. This peptide plays a crucial role in the innate immune response, providing a first line of defense against various pathogens. Beta-defensin 1 is primarily expressed in epithelial tissues and has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.

Source

Beta-defensin 1 is encoded by the DEFB1 gene located on chromosome 8 in humans. It is predominantly synthesized in epithelial cells, including those in the skin, respiratory tract, and gastrointestinal tract. The peptide is produced as a precursor protein that undergoes post-translational modifications to yield the active form. Notably, it has also been detected in urine and other bodily fluids, suggesting its role in systemic immunity .

Classification

Beta-defensin 1 belongs to the beta-defensin family of antimicrobial peptides, characterized by their unique structural features, including six conserved cysteine residues that form three disulfide bonds. This structure contributes to their stability and function. Defensins are classified into two main groups: alpha-defensins and beta-defensins, with beta-defensins being further divided into several subtypes based on their amino acid sequences and functional properties .

Synthesis Analysis

Methods

The synthesis of beta-defensin 1 involves several steps, including gene expression and peptide processing. The DEFB1 gene is transcribed into messenger RNA, which is then translated into a precursor peptide containing 68 amino acids. This precursor undergoes proteolytic cleavage to produce the mature peptide, which typically consists of 36 to 47 amino acids depending on the specific isoform .

Technical Details:

  • Gene Expression: The expression of DEFB1 is regulated by various factors, including inflammatory stimuli and microbial exposure. Techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) are commonly used to quantify mRNA levels in different tissues .
  • Peptide Purification: Mature beta-defensin 1 can be synthesized recombinantly using bacterial expression systems. For example, Escherichia coli can be transformed with plasmids containing the DEFB1 gene to produce the peptide, which is then purified through affinity chromatography techniques .
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Composition: Contains a high proportion of positively charged residues, enhancing its ability to interact with negatively charged microbial membranes.
Chemical Reactions Analysis

Reactions

Beta-defensin 1 can undergo various chemical reactions that affect its stability and activity. For instance:

  • Proteolytic Degradation: The peptide can be cleaved by proteolytic enzymes present in biological fluids, resulting in shorter fragments that may retain antimicrobial activity but exhibit different properties .
  • Reduction of Disulfide Bonds: The reduction of disulfide bridges enhances its antimicrobial potency against certain pathogens by altering its structural conformation .

Technical Details:

  • Enzymatic Activity: Studies have shown that gastrointestinal proteases can degrade beta-defensin 1 into smaller active fragments while maintaining some level of antimicrobial efficacy .
Mechanism of Action

Process

Beta-defensin 1 exerts its antimicrobial effects primarily through direct interaction with microbial membranes. The positively charged regions of the peptide interact with negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis.

Data

  • Antimicrobial Spectrum: Effective against a broad range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi.
  • Regulatory Mechanisms: Expression can be modulated by signaling pathways involving peroxisome proliferator-activated receptor gamma and hypoxia-inducible factor alpha .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Charge: Cationic nature due to the presence of basic amino acids enhances its interaction with negatively charged microbial surfaces.
  • pH Sensitivity: Activity may vary with pH changes; optimal activity typically observed at physiological pH.

Relevant Data or Analyses:

  • Studies indicate that modifications to the peptide structure can enhance stability and activity against resistant strains of bacteria .
Applications

Scientific Uses

Beta-defensin 1 has significant potential in various scientific fields:

  • Antimicrobial Therapy: Investigated as a therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
  • Wound Healing: Its role in promoting wound healing through antimicrobial action makes it a candidate for topical applications.
  • Diagnostic Biomarker: Elevated levels of beta-defensin 1 have been associated with certain diseases, making it a potential biomarker for inflammatory conditions or infections .
Molecular Biology and Genetic Regulation of Beta-Defensin 1

Genomic Architecture and Evolutionary Conservation of the DEFB1 Locus

The DEFB1 gene, encoding human beta-defensin 1 (HBD-1), resides on chromosome 8p23.1, a region densely populated with immune-related genes. This locus spans approximately 1.8 kb and consists of two exons: Exon 1 encodes the 5′ untranslated region (UTR) and signal peptide, while Exon 2 encodes the propeptide and mature antimicrobial peptide characterized by a six-cysteine motif (C-X₆-C-X₄-C-X₉-C-X₆-CC) [1] [10]. Evolutionary analyses reveal that β-defensins originated from ancestral big defensins in invertebrates through intronization or exon shuffling events >520 million years ago. The DEFB1 gene itself is highly conserved across placental mammals, with primates exhibiting 85%–92% sequence homology in the mature peptide region [1] [6]. Notably, chickens—which lack α-defensins—possess a single β-defensin gene cluster, supporting the hypothesis that DEFB1-like genes represent the evolutionary foundation for all mammalian defensins [10]. Positive selection has preferentially acted on residues in the mature peptide, particularly those altering electrostatic charge, likely driven by host-pathogen coevolution [6] [10].

Table 1: Evolutionary Conservation of DEFB1 in Vertebrates

SpeciesGenomic LocationDefensin TypesKey Genomic Features
Human (H. sapiens)8p23.1α-, β-, θ-defensins2-exon structure; dense gene cluster
Mouse (M. musculus)8A3α-, β-defensinsOrthologous cluster to human 8p23.1
Chicken (G. gallus)3q3.5-q3.7β-defensins onlySingle cluster of 13 Gallinacins
Baboon (P. anubis)8p23 orthologα-, β-defensinsConserved synteny with humans

Transcriptional Regulation: Promoter Analysis and Epigenetic Modifications

Constitutive DEFB1 expression is governed by a proximal promoter region (−600 to +50 bp) containing binding sites for AP-1, NF-κB, and STAT transcription factors. Epigenetic modifications dynamically regulate transcription: Histone deacetylase 1 (HDAC1) maintains baseline repression by deacetylating histone H3 at the DEFB1 promoter. HDAC inhibition triggers H3K4 trimethylation and H3 acetylation, increasing DEFB1 transcription 4.2-fold in lung epithelial cells [2]. Chromatin immunoprecipitation (ChIP) assays confirm that HDAC1 knockdown enhances RNA polymerase II recruitment, while HDAC2/3 inhibition shows negligible effects, establishing HDAC1 as the dominant epigenetic regulator [2]. Additionally, DEFB1 repression in colorectal cancer involves hypermethylation of CpG islands within its promoter, reversible by demethylating agents like 5-aza-2′-deoxycytidine [4].

Table 2: Epigenetic Regulators of DEFB1

RegulatorMechanismEffect on DEFB1Validated Cell Types
HDAC1H3 deacetylationRepression (↓ 4.2x)Lung epithelium (A549), colon
MYC/MIZ1Binds proximal promoterRepression (↓ 3.5x)Colonic organoids, HT-29 cells
H3K4me3Active histone markActivation (↑ 6.1x)Airway epithelium
DNMTsCpG island methylationRepression (↓ 8.0x)Colorectal cancer cells

Polymorphisms and Single-Nucleotide Variants (SNVs) in DEFB1

Non-synonymous DEFB1 SNVs significantly influence disease susceptibility across populations. The rs11362 (−20G→A) polymorphism in the 5′UTR reduces HBD-1 expression by 40% and correlates with atopic dermatitis (AD) in Mexican cohorts (OR = 2.23, 95% CI: 1.22–4.01) [3] [8]. Notably:

  • rs1800972 (−44C→G): The GG genotype increases vitiligo risk in Egyptians (OR = 3.21, 95% CI: 1.37–7.34), linked to reduced serum HBD-1 levels (p < 0.001) [3].
  • rs1799946 (−52G→A): The AA genotype elevates AD susceptibility (OR = 17.37, 95% CI: 1.62–860.83) [8].
  • rs57434077 (−668C→G): The C allele associates with earlier vitiligo onset (Spearman’s ρ = 0.232; p = 0.03) [3].These variants likely disrupt transcription factor binding sites or mRNA stability, though functional validation is ongoing. Population-specific allele frequencies highlight adaptive selection pressures; e.g., rs11362-A occurs in 32% of Europeans but <10% of East Asians [3] [8].

Regulatory Networks Involving EGFR-ERK-MYC Signaling Axis

The EGFR-ERK-MYC axis suppresses DEFB1 in epithelial malignancies. EGFR activation (e.g., by EGF or TGF-α) induces ERK1/2 phosphorylation, which stabilizes the MYC oncoprotein. MYC then complexes with MIZ1 to bind the DEFB1 promoter at positions −148 to −132 bp, repressing transcription 3.5-fold in colonic cells [4]. Conversely:

  • EGFR inhibition (gefitinib) upregulates HBD-1 mRNA 8.7-fold.
  • MEK1/2 blockade (U0126) increases expression 6.2-fold.
  • MYC silencing elevates HBD-1 9.3-fold [4].This pathway explains DEFB1 downregulation in 80% of colorectal carcinomas, where MYC amplifications correlate with HBD-1 loss (R = −0.72, p < 0.001). Notably, organoid models confirm that EGFR-driven repression occurs only in differentiated epithelial cells, not crypt stem cells, indicating tissue-context dependency [4].

Tissue-Specific Expression Patterns and Constitutive vs. Induced Biosynthesis

HBD-1 exhibits constitutive expression in immune-privileged sites:

  • Kidney: Tubular epithelium (highest baseline levels, 1.2–3.5 ng/µg protein).
  • Female reproductive tract: Elevated during pregnancy [5] [9].
  • Pancreas/Prostate: Sustained expression independent of inflammation [9].Conversely, inducible expression occurs via pathogen recognition receptors:
  • Lung: TLR4 activation by LPS upregulates HBD-1 2.8-fold in A549 cells.
  • Oral mucosa: Candida albicans infection induces HBD-1 via Dectin-1 signaling [9].Disease contexts alter expression dynamics: Non-segmental vitiligo reduces serum HBD-1 by 60% (p < 0.001) [3], while oral squamous carcinoma overexpresses HBD-1 mRNA 2.85-fold compared to adjacent tissue—potently serving as a diagnostic biomarker [9].

Table 3: Tissue-Specific HBD-1 Expression Patterns

Tissue/OrganBasal ExpressionInducing StimuliFold ChangeFunctional Role
Renal tubulesHigh (+++)None1.0x (baseline)Uropathogen defense
Lung epitheliumModerate (++)LPS, TNF-α, HDAC inhibitors↑ 2.8–4.2xAntipseudomonal activity
Oral mucosaLow (+)C. albicans, IFN-γ↑ 3.1xAntifungal barrier
Colonic epitheliumVariableEGFR inhibition↑ 8.7xTumor suppressor
Vitiligo skinReducedAutoimmune inflammation↓ 60%Immunomodulation defect

Properties

Product Name

Beta-defensin 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.